2-Chloroethyl methyl sulfide
Overview
Description
2-Chloroethyl methyl sulfide, also known as 2-(Methylthio)ethyl chloride or Hemisulfur mustard, is an organosulfur compound with the molecular formula C₃H₇ClS. It is a colorless liquid with a distinct sulfurous odor and is known for its volatility and reactivity. This compound is part of the family of vesicant compounds, which are known for their blistering properties.
Mechanism of Action
Target of Action
2-Chloroethyl methyl sulfide is a monofunctional chemical analog of sulfur mustard . It primarily targets DNA, similar to other alkylating agents .
Mode of Action
As an alkylating agent, this compound operates through three primary mechanisms :
Biochemical Pathways
Given its similarity to sulfur mustard, it is likely to interfere with dna replication and transcription, leading to cell death .
Pharmacokinetics
Its physical properties suggest that it is likely to be absorbed well due to its lipophilic nature . Its distribution, metabolism, and excretion are currently unknown.
Result of Action
The primary result of this compound’s action is DNA damage, leading to cell death . This can result in a variety of cellular effects, depending on the type and location of the cells affected.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility can lead to rapid evaporation, reducing its effectiveness in open environments . Additionally, it is insoluble in water but soluble in organic solvents such as ethanol and ether , which can affect its distribution and absorption in the body.
Biochemical Analysis
Biochemical Properties
2-Chloroethyl methyl sulfide plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it has been used to study the potential of 2,6-dithiopurine as an antagonist of sulfur mustard . The compound’s ability to form covalent bonds with nucleophilic sites makes it a valuable tool in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior and function, making it a subject of interest in toxicology and pharmacology studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. Understanding the temporal dynamics of its action is crucial for its application in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may have minimal impact. It is important to determine the threshold effects and safe dosage levels to avoid harmful outcomes in experimental settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which can affect its activity and function. Understanding its transport mechanisms is essential for its effective use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl methyl sulfide can be synthesized through the reaction of 2-chloroethanol with methanesulfenyl chloride under controlled conditions. The reaction typically proceeds as follows:
ClCH2CH2OH+CH3SCl→ClCH2CH2SCH3+HCl
The reaction is usually carried out at room temperature and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of ethyl methyl sulfide. This process involves the use of chlorine gas and is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl methyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form ethyl methyl sulfide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are usually conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. These reactions are performed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxyethyl methyl sulfide, 2-aminoethyl methyl sulfide, and 2-(methylthio)ethyl thiol.
Oxidation Reactions: Products include 2-chloroethyl methyl sulfoxide and 2-chloroethyl methyl sulfone.
Reduction Reactions: The major product is ethyl methyl sulfide.
Scientific Research Applications
2-Chloroethyl methyl sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its effects on biological systems, including its potential as a vesicant and its interactions with cellular components.
Medicine: Research is conducted on its potential use as a chemotherapeutic agent due to its structural similarity to sulfur mustard.
Industry: It is used in the production of pesticides and fungicides, as well as in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
2-Chloroethyl methyl sulfide is similar to other vesicant compounds such as sulfur mustard (bis(2-chloroethyl) sulfide) and 2-chloroethyl ethyl sulfide. it is unique in its monofunctional nature, meaning it has only one reactive chlorine atom compared to the bifunctional nature of sulfur mustard, which has two reactive chlorine atoms. This difference in functionality affects its reactivity and toxicity.
List of Similar Compounds
- Sulfur mustard (bis(2-chloroethyl) sulfide)
- 2-Chloroethyl ethyl sulfide
- 2-Chloroethyl phenyl sulfide
- 2-Chloroethyl isopropyl sulfide
Properties
IUPAC Name |
1-chloro-2-methylsulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClS/c1-5-3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFKLQFBFSHBPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202557 | |
Record name | 2-Chloroethyl methyl sulfide | |
Source | EPA DSSTox | |
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Molecular Weight |
110.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a stench; [Sigma-Aldrich MSDS] | |
Record name | 2-Chloroethyl methyl sulfide | |
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CAS No. |
542-81-4 | |
Record name | 2-Chloroethyl methyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloroethyl methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542814 | |
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Record name | 2-Chloroethyl methyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91724 | |
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Record name | 2-Chloroethyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl methyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.026 | |
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Record name | 2-CHLOROETHYL METHYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422D246XB5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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